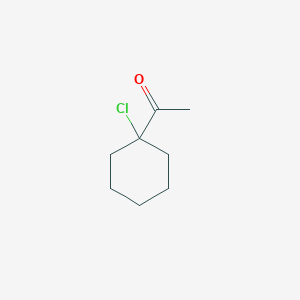
1-(1-Chlorocyclohexyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chlorocyclohexyl)ethan-1-one is an organic compound with the molecular formula C8H13ClO.
Vorbereitungsmethoden
The synthesis of 1-(1-Chlorocyclohexyl)ethan-1-one typically involves the chlorination of cyclohexyl ethanone. One common method is the reaction of cyclohexyl ethanone with sulfuryl chloride under controlled conditions . The reaction proceeds as follows:
Cyclohexyl ethanone+Sulfuryl chloride→this compound
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(1-Chlorocyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-(1-Chlorocyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Chlorocyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved in its action are still under investigation, but it is believed to influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1-(1-Chlorocyclohexyl)ethan-1-one can be compared with other similar compounds, such as:
1-(1-Chlorocyclopropyl)ethanone: A smaller ring structure with different reactivity.
1-(1-Chlorocyclopentyl)ethanone: A five-membered ring with distinct chemical properties.
1-(1-Chlorocycloheptyl)ethanone: A larger ring structure with unique characteristics.
The uniqueness of this compound lies in its six-membered ring structure, which provides specific steric and electronic properties that influence its reactivity and applications .
Eigenschaften
Molekularformel |
C8H13ClO |
|---|---|
Molekulargewicht |
160.64 g/mol |
IUPAC-Name |
1-(1-chlorocyclohexyl)ethanone |
InChI |
InChI=1S/C8H13ClO/c1-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 |
InChI-Schlüssel |
WQEGOBASKMQOEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCCCC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



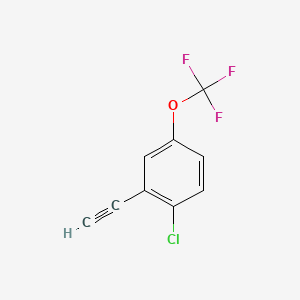
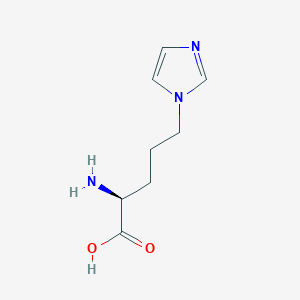


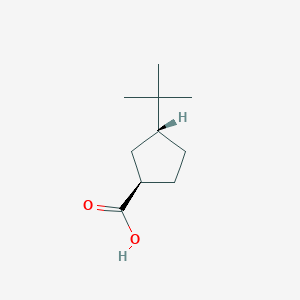
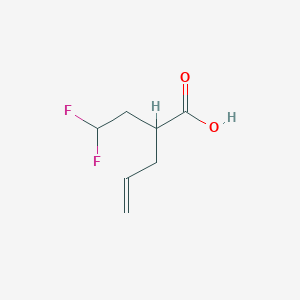
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B13543736.png)
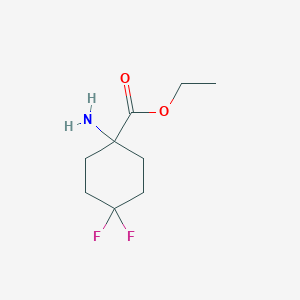
![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)

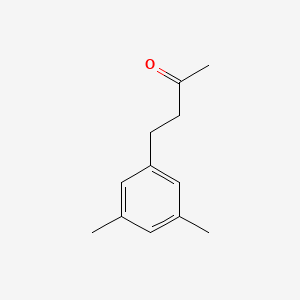
![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)

